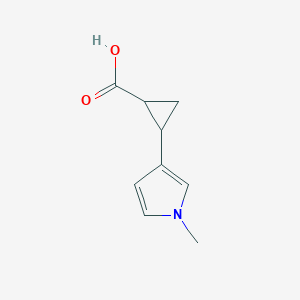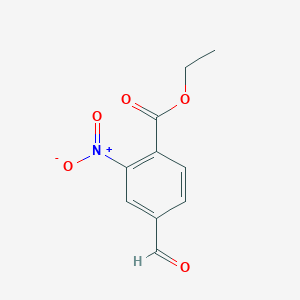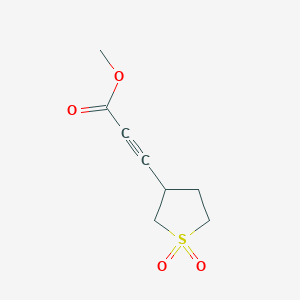
Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate is a chemical compound with the molecular formula C8H10O4S and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of a dioxidotetrahydrothiophenyl group attached to a propiolate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxidotetrahydrothiophenyl group. This is followed by the esterification of the resulting intermediate with propiolic acid to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propiolate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol or sulfide derivatives, and substituted propiolate compounds. These products can be further utilized in various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate include:
- Methyl 3-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-ynoate
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dioxidotetrahydrothiophenyl group provides unique electronic and steric properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H10O4S |
|---|---|
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
methyl 3-(1,1-dioxothiolan-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H10O4S/c1-12-8(9)3-2-7-4-5-13(10,11)6-7/h7H,4-6H2,1H3 |
InChI-Schlüssel |
NHBACNGZLRTMHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


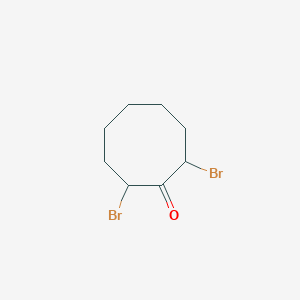
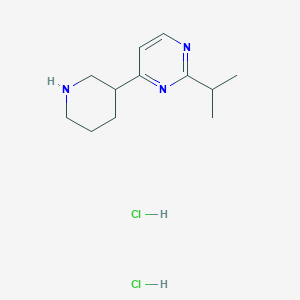
![4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine](/img/structure/B13222391.png)
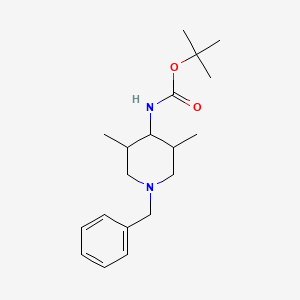
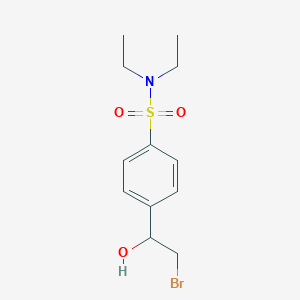
![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)
![7,7-Dimethyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222410.png)
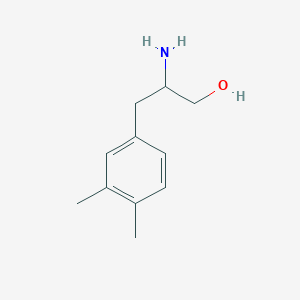
![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B13222423.png)
![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13222428.png)

![4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane](/img/structure/B13222441.png)
